N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-2-32-19-9-7-18(8-10-19)25-22(29)17-33-23-20-5-3-6-21(20)28(24(30)26-23)12-4-11-27-13-15-31-16-14-27/h7-10H,2-6,11-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFLSBMWEWSMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound with potential therapeutic applications due to its structural characteristics and biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 486.6 g/mol
- CAS Number : 899950-59-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells and other biological systems.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects against several cancer cell lines, including:
- A549 (lung cancer) : IC values indicate significant inhibition of cell proliferation.
- HeLa (cervical cancer) : Similar cytotoxicity has been observed.
Table 1 summarizes the IC values for different cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| A549 | 10.5 |
| HeLa | 12.3 |
| MDA-MB-231 | 15.0 |
These findings suggest that the compound may induce apoptosis and inhibit cell migration through pathways involving NF-kB and caspase activation.
The mechanisms underlying the biological activity of this compound involve several pathways:
- NF-kB Inhibition : The compound has been shown to inhibit NF-kB DNA binding and nuclear translocation, leading to reduced expression of anti-apoptotic proteins.
- Caspase Activation : Treatment with the compound increases the expression of pro-apoptotic factors such as Bax and caspase 3.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, preventing further proliferation of cancer cells.
Case Studies
Several case studies have examined the efficacy of this compound in preclinical models:
-
Study on A549 Cells :
- Objective : To evaluate the cytotoxic effects of the compound.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 5 µM.
-
In Vivo Studies :
- Objective : To assess the therapeutic potential in xenograft models.
- Findings : Tumor growth was significantly inhibited in treated mice compared to controls, indicating potential for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- 4-Ethoxyphenyl vs. 4-Chlorophenyl : The ethoxy group (electron-donating) may improve metabolic stability compared to electron-withdrawing chlorophenyl groups, which are prone to oxidative dehalogenation .
- Morpholinopropyl vs. Simple Alkyl Chains: The morpholine ring enhances water solubility and may facilitate target binding via hydrogen bonding, unlike non-polar alkyl chains .
Yield Comparison :
- Chlorophenyl analogs: 85% yield (Ethanol reflux, NaOAc) .
- Cyclopenta-thienopyrimidines: 53% yield (DMSO, triethylamine) . The lower yield in cyclopenta systems may reflect steric hindrance from the fused ring.
Physical and Spectroscopic Properties
Notable Trends:
- The morpholinopropyl group’s protons would resonate at δ 3.5–4.0, distinct from acetyl or chlorophenyl signals .
- Higher molecular weight of the target compound correlates with increased LC-MS m/z compared to simpler analogs.
Hydrogen Bonding and Crystal Packing
- The morpholinopropyl group can act as both donor (N-H) and acceptor (O), enabling diverse hydrogen-bonding networks critical for crystal stability and target binding .
- In contrast, chlorophenyl derivatives rely on weaker C-H···π interactions, reducing lattice stability .
Q & A
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways (e.g., MAPK/ERK) .
- In vivo models: Use xenograft mice (dose: 10 mg/kg, i.p.) with pharmacokinetic sampling (t1/2 ~4.2h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
